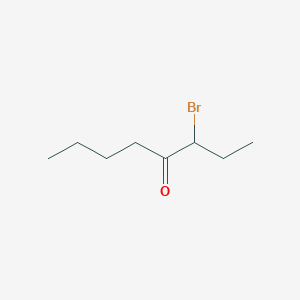
3-Bromooctan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromooctan-4-one is an organic compound with the molecular formula C8H15BrO It is a brominated ketone, characterized by the presence of a bromine atom at the third carbon and a ketone group at the fourth carbon of an octane chain
Synthetic Routes and Reaction Conditions:
Halogenation of Octan-4-one: One common method to synthesize this compound involves the halogenation of octan-4-one. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the third carbon position.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (e.g., ethylmagnesium bromide) reacts with 3-bromo-1-octene followed by oxidation to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with stringent control over reaction parameters to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The ketone group in this compound can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the ketone group is further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at moderate temperatures.
Reduction: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).
Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions.
Major Products:
Substitution: Formation of various substituted octan-4-one derivatives.
Reduction: Formation of 3-bromo-4-octanol.
Oxidation: Formation of 3-bromo-4-octanoic acid.
Scientific Research Applications
3-Bromooctan-4-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromooctan-4-one largely depends on its reactivity as a brominated ketone. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating substitution reactions. The ketone group can participate in various redox reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and proteins, disrupting their normal function.
Comparison with Similar Compounds
3-Chlorooctan-4-one: Similar structure but with a chlorine atom instead of bromine.
3-Iodooctan-4-one: Contains an iodine atom, making it more reactive due to the larger atomic size and lower bond dissociation energy.
4-Bromo-2-octanone: Bromine atom is at a different position, leading to different reactivity and applications.
Uniqueness: 3-Bromooctan-4-one is unique due to the specific positioning of the bromine atom and the ketone group, which imparts distinct reactivity patterns and potential applications. Its balance of reactivity and stability makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
57246-66-9 |
|---|---|
Molecular Formula |
C8H15BrO |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
3-bromooctan-4-one |
InChI |
InChI=1S/C8H15BrO/c1-3-5-6-8(10)7(9)4-2/h7H,3-6H2,1-2H3 |
InChI Key |
BVBSDQIMQMXFPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(CC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


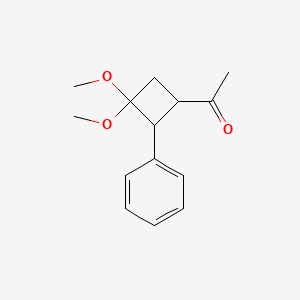
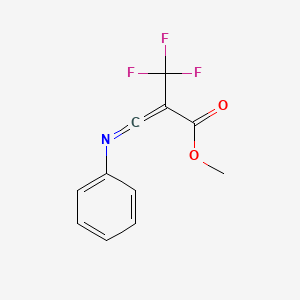
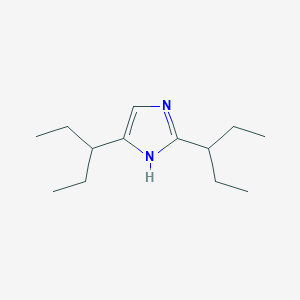
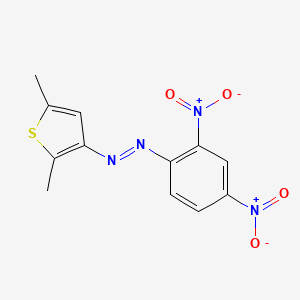
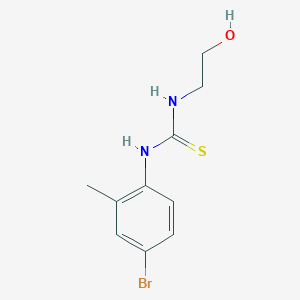
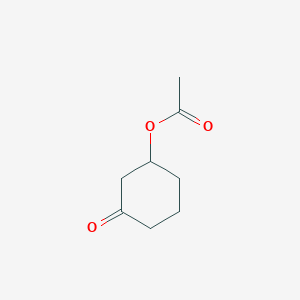
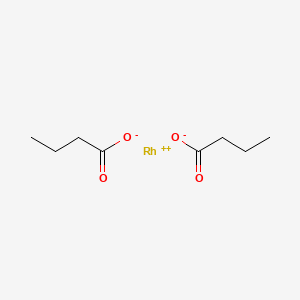
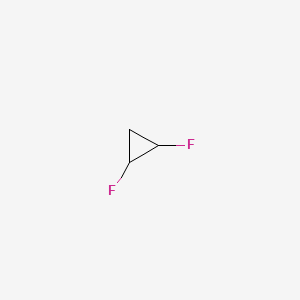
![N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14635654.png)
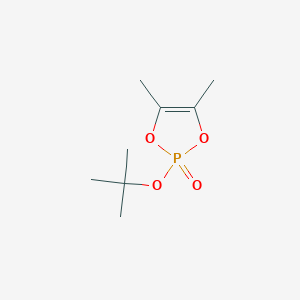
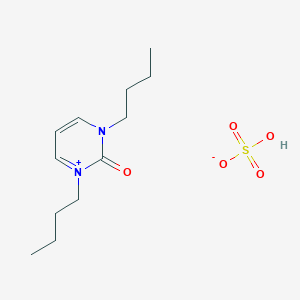
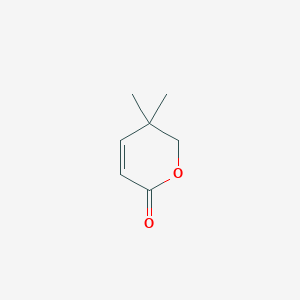
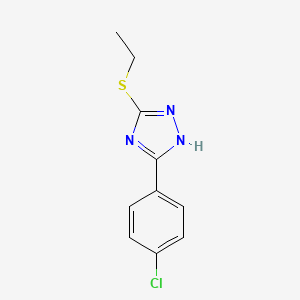
![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)
